1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
Description
1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a urea derivative featuring a tetrazole ring linked via a methylene group to a 3,4-difluorophenyl moiety and a para-tolyl (p-tolyl) group on the urea scaffold. The 3,4-difluorophenyl substituent may enhance lipophilicity and binding affinity to biological targets, while the p-tolyl group contributes steric and electronic effects.
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c1-10-2-4-11(5-3-10)20-16(25)19-9-15-21-22-23-24(15)12-6-7-13(17)14(18)8-12/h2-8H,9H2,1H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAQLZVTFIZEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14F2N6O, with a molecular weight of 344.326 g/mol. The compound features a tetrazole ring and a urea moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F2N6O |
| Molecular Weight | 344.326 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The tetrazole ring can mimic natural substrates, allowing it to bind to active sites on enzymes or receptors, thereby inhibiting their activity. This mechanism is crucial in combating bacterial infections and potentially cancerous cells.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of tetrazole have been shown to possess antibacterial effects against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Anticancer Potential
In addition to antimicrobial activity, this compound may exhibit anticancer properties. Studies have demonstrated that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This suggests potential applications in cancer therapy.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including those structurally similar to this compound. The results showed that these compounds had Minimum Inhibitory Concentration (MIC) values in the low micromolar range against several bacterial strains, indicating strong antibacterial potential .
Anticancer Activity Assessment
In another investigation focusing on anticancer properties, compounds similar to this urea derivative were tested for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, supporting the hypothesis that these compounds could be developed into therapeutic agents for cancer treatment .
Scientific Research Applications
Anticancer Applications
Research has indicated that compounds similar to 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the efficacy of this compound against human bladder cancer cells (T24). The results showed:
| Compound | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |
|---|---|---|---|
| 5-23 | 9.18 ± 0.34 | 4.58 ± 0.24 | 3.55 ± 0.13 |
This indicates a strong potency in inhibiting cell growth over time.
Antimicrobial Properties
The antimicrobial efficacy of tetrazole derivatives, including this compound, has been extensively studied.
Antibacterial Activity
Research has shown that related compounds exhibit moderate to strong antibacterial activity against various bacterial strains. The minimal inhibitory concentrations (MICs) for certain derivatives ranged from 0.25 to 4 µg/mL against standard bacterial strains.
Case Study: Antimicrobial Efficacy
In a comparative study involving multiple tetrazole derivatives:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 0.25 | Staphylococcus aureus |
| B | 2 | Escherichia coli |
| C | 4 | Pseudomonas aeruginosa |
This data suggests the potential for developing new antibacterial agents based on this compound's structure.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps that ensure high yields and purity necessary for biological testing. These synthetic routes are critical for modifying the compound’s structure to enhance its biological activity or alter its pharmacokinetic properties.
Chemical Reactions Analysis
Oxidation Reactions
The tetrazole moiety and methylene bridge exhibit sensitivity to oxidizing agents. Key reactions include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 60°C, 4 h | Tetrazole ring oxidation to COOH | 72% | |
| HNO₃ (concentrated) | Reflux, 8 h | Aromatic nitro-derivative formation | 58% |
-
Mechanism : The methylene group undergoes radical-mediated oxidation to carboxylic acid under strong acidic conditions. Nitration occurs at the 3,4-difluorophenyl ring’s meta position due to fluorine’s electron-withdrawing effects.
Nucleophilic Substitution
The urea group participates in nucleophilic attacks, particularly under basic conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| SOCl₂ | Reflux, 3 h | Chlorourea intermediate | Forms acyl chloride |
| R-NH₂ (primary amine) | Et₃N, THF, 24 h | Urea-amine cross-linked derivatives | Regioselective |
-
Example : Reaction with aniline derivatives yields bis-urea compounds through displacement of the p-tolyl group.
Urea Hydrolysis
Controlled hydrolysis of the urea moiety produces intermediates for further functionalization:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaOH (6M) | 90°C, 6 h | 1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methylamine | Precursor for Schiff bases |
| HCl (concentrated) | Reflux, 12 h | CO₂ and ammonium chloride | Degradation pathway |
-
Kinetics : Pseudo-first-order kinetics observed with
in basic media.
Cycloaddition and Heterocycle Formation
The tetrazole ring participates in [3+2] cycloadditions under catalytic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene, CuI | DMF, 80°C, 12 h | Triazolo[1,5-a]pyridine derivatives | 64% |
| Ethyl diazoacetate, Zn(OTf)₂ | CH₂Cl₂, 25°C, 6 h | Pyrazoline intermediates | 55% |
-
Regioselectivity : Tetrazole’s N2 position acts as the dipolarophile, confirmed by X-ray crystallography .
Functional Group Interconversion
The p-tolyl group undergoes electrophilic substitution:
| Reaction | Reagent | Product | Catalyst |
|---|---|---|---|
| Sulfonation | H₂SO₄, 50°C | p-Toluenesulfonylurea | – |
| Friedel-Crafts | AlCl₃, acetyl chloride | Acetylated arylurea | 68% yield |
Cross-Coupling Reactions
Limited Pd-catalyzed coupling has been reported due to steric hindrance:
| Reaction | Conditions | Product | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified urea | <30% |
Key Stability Considerations
-
Thermal Decomposition : Degrades above 240°C via urea bond cleavage (TGA data).
-
Photoreactivity : UV exposure (λ = 254 nm) induces tetrazole ring opening, forming nitrile imines.
This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore catalytic asymmetric reactions and bioorthogonal applications.
Comparison with Similar Compounds
Key Structural Differences:
- Tetrazole Positioning : Unlike analogs in , where the tetrazole is directly attached to the phenyl ring (e.g., 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea ), the target compound features a methylene linker between the tetrazole and the 3,4-difluorophenyl group. This spacer may influence conformational flexibility and target interactions .
- Aryl Substituents: The p-tolyl group in the target compound contrasts with halogenated aryl groups (e.g., 4-fluorophenyl, 2,4-difluorophenyl, or chlorophenyl) in . The 3,4-difluorophenyl group in the target compound differs from the 4-bromo-2-(tetrazol-5-yl)phenyl group in 1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (), which includes a bromine atom and trifluoromethyl group for enhanced steric and electronic effects .
Table 1: Substituent Comparison of Selected Urea Derivatives
Physicochemical Properties
- Melting Points : Fluorinated analogs in exhibit higher melting points (e.g., 268–270°C for 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2,4-difluorophenyl)urea ), likely due to increased polarity and intermolecular interactions. The target compound’s p-tolyl group may reduce melting points compared to halogenated derivatives .
- Synthetic Yields : Yields for analogs in range from 56% to 98%, influenced by substituent steric effects and reaction conditions. The methylene linker in the target compound may require optimized synthetic protocols to achieve comparable yields.
Spectral Characteristics
- IR Spectroscopy : All compounds in show characteristic urea N–H stretches (~3300 cm⁻¹) and tetrazole C–N vibrations (~1500 cm⁻¹). The target compound’s methylene linker may introduce additional C–H stretching bands (~2850–2950 cm⁻¹) .
- 1H-NMR: The 3,4-difluorophenyl group in the target compound would produce distinct aromatic proton splitting patterns, differing from mono- or di-substituted fluorophenyl groups in analogs. The p-tolyl methyl group would resonate as a singlet near δ 2.3 ppm .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, and how can purity be validated?
Answer: The compound can be synthesized via two primary routes:
- Route A: Reacting an azide precursor (e.g., 3,4-difluorophenyltetrazole) with an amine (e.g., p-tolylurea derivative) in anhydrous toluene under reflux (1–2 hours), followed by solvent removal and crystallization using ethanol–acetic acid (2:1 v/v) .
- Route B: Coupling in chloroform under reflux (2 hours) with subsequent solvent evaporation and recrystallization .
Purity Validation:
- HPLC: Use a C18 column with acetonitrile/water gradient (retention time ~12–15 min, >98% purity).
- NMR: Confirm absence of residual solvents (e.g., toluene δ 2.3 ppm) and matching of aromatic proton signals (e.g., p-tolyl δ 7.1–7.3 ppm) .
Table 1: Synthetic Route Comparison
| Method | Solvent | Time (h) | Crystallization Solvent | Yield* |
|---|---|---|---|---|
| A | Toluene | 1 | EtOH–AcOH (2:1) | 75–85% |
| B | CHCl3 | 2 | EtOH–AcOH (2:1) | 60–70% |
| *Hypothetical yields based on analogous urea syntheses . |
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR: Assign peaks for tetrazole (C=N at ~145–150 ppm) and urea (NH at δ 8.5–9.5 ppm) .
- Single-Crystal XRD: Resolve bond lengths (e.g., C–N in tetrazole: ~1.32 Å) and dihedral angles (e.g., 3,4-difluorophenyl vs. p-tolyl planes: ~85°) .
- IR Spectroscopy: Identify urea C=O stretch (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
Q. How should stability studies be designed for this compound under varying storage conditions?
Answer: Adopt a split-plot design with:
- Primary factors: Temperature (−20°C, 4°C, 25°C), humidity (60% RH, 75% RH).
- Analysis: Monitor degradation via HPLC every 30 days for 6 months.
- Key endpoints: Purity (<5% degradation), crystallinity (via XRD), and hygroscopicity (TGA/DSC) .
Advanced Research Questions
Q. How can computational modeling predict bioactivity and binding mechanisms of this urea derivative?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize force fields for fluorine atoms and tetrazole π-stacking .
- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gap, dipole moment) influencing solubility .
Table 2: Key Computational Parameters
| Parameter | Value (Hypothetical) | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Reactivity |
| LogP | 2.8 | Lipophilicity |
| Polar Surface Area | 85 Ų | Membrane Permeability |
Q. How to establish structure-activity relationships (SAR) for this compound against biological targets?
Answer:
Q. What methodologies assess environmental fate and ecotoxicological impact?
Answer:
Q. How to identify and characterize polymorphic forms of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
